BenchChemオンラインストアへようこそ!

N-[3-(Trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Lipophilicity Drug design ADME profiling

This rationally designed spiro-fused urea combines a rigid 1,9-dioxa-4-azaspiro[5.5]undecane core with a meta-CF3-aniline. Its moderate lipophilicity (XLogP3=1.8), high HBA (6), and low TPSA (50.8 Ų) optimize engagement of mixed hydrophobic/polar binding sites (e.g., kinase ATP pockets, GPCR orthosteric sites). The meta-CF3 group confers superior metabolic stability over alkyl analogs. A single rotatable bond maximizes entropic advantage in fragment screens, while the ¹⁹F NMR label enables ligand-observed experiments. Exact regioisomeric identity (meta vs. ortho) ensures reproducibility in SAR mapping. Procure both isomers for direct binding-affinity comparisons.

Molecular Formula C16H19F3N2O3
Molecular Weight 344.334
CAS No. 1421441-91-9
Cat. No. B2566866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
CAS1421441-91-9
Molecular FormulaC16H19F3N2O3
Molecular Weight344.334
Structural Identifiers
SMILESC1COCCC12CN(CCO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H19F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-14(22)21-6-9-24-15(11-21)4-7-23-8-5-15/h1-3,10H,4-9,11H2,(H,20,22)
InChIKeyZKAPKFJLAKUHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421441‑91‑9): Procurement‑Grade Spirocyclic Carboxamide with Meta‑CF3 Substitution


N‑[3‑(Trifluoromethyl)phenyl]‑1,9‑dioxa‑4‑azaspiro[5.5]undecane‑4‑carboxamide (CAS 1421441‑91‑9) is a fully synthetic, spiro‑fused heterocyclic urea/carboxamide that combines a 1,9‑dioxa‑4‑azaspiro[5.5]undecane core with a meta‑trifluoromethylaniline moiety [1]. The compound belongs to the broader class of spiro[5.5]undecane‑based research chemicals and is available through multiple screening‑library vendors. Its defining structural features—a conformationally constrained spirocyclic scaffold, a single urea‑type carbonyl linker, and the electron‑withdrawing 3‑CF3‑phenyl group—distinguish it from other closely related analogs in terms of lipophilicity, hydrogen‑bond acceptor capacity, and potential target‑binding profiles [1].

Why N‑[3‑(Trifluoromethyl)phenyl]‑1,9‑dioxa‑4‑azaspiro[5.5]undecane‑4‑carboxamide Cannot Be Replaced by a Generic In‑Class Analog


Substituting a closely related 1,9‑dioxa‑4‑azaspiro[5.5]undecane‑4‑carboxamide analog for the 3‑CF3‑phenyl variant introduces measurable changes in molecular weight (Δ MW = 11.9‑68 Da), computed lipophilicity (Δ XLogP3 ≥ 0.8), hydrogen‑bond acceptor count (Δ HBA = 3), and rotatable bond count (Δ RB = 1), all of which can alter membrane permeability, metabolic stability, and target‑binding kinetics [1][2]. Positional isomerism (meta‑CF3 vs. ortho‑CF3) further modulates the electronic environment of the urea linker and the spatial orientation of the aromatic ring, potentially leading to divergent SAR outcomes . Consequently, even minor structural modifications within this scaffold can produce statistically significant differences in physicochemical and biological readouts, making unverified generic substitution a risk to experimental reproducibility.

Quantitative Differentiation Guide for N‑[3‑(Trifluoromethyl)phenyl]‑1,9‑dioxa‑4‑azaspiro[5.5]undecane‑4‑carboxamide Versus Closest Analogs


Meta‑CF3 vs. para‑tert‑Butyl Substitution: Divergent Lipophilicity Drives Membrane Partitioning Differences

The computed XLogP3 of the target compound is 1.8, whereas the para‑tert‑butyl analog (CAS 1421497‑73‑5) exhibits an XLogP3 of 2.6 [1][2]. This 0.8‑unit difference in lipophilicity is outside the typical uncertainty range of the XLogP3 algorithm and predicts measurably distinct passive membrane permeability and plasma‑protein binding profiles.

Lipophilicity Drug design ADME profiling

Hydrogen‑Bond Acceptor Capacity (HBA = 6 vs. 3) Confers Different Solubility and Target‑Engagement Profiles

The target compound contains six hydrogen‑bond acceptor atoms (two ether oxygens, one urea carbonyl oxygen, one urea nitrogen, and two fluorine atoms functioning as weak HBAs), whereas the tert‑butyl analog presents only three HBAs [1][2]. The tripled HBA count is expected to enhance aqueous solubility and modulate interactions with hydrogen‑bond‑donor residues in protein binding pockets.

Hydrogen bonding Solubility Target engagement

Conformational Rigidity: Single Rotatable Bond vs. Two in the tert‑Butyl Analog

The target compound possesses only one rotatable bond (the urea C–N bond connecting the spiro‑nitrogen to the carbonyl), whereas the tert‑butyl analog has two rotatable bonds (the same urea bond plus the tert‑butyl C–C bond) [1][2]. The greater conformational rigidity of the meta‑CF3 analog pre‑organizes the molecule for target binding, potentially reducing the entropic penalty upon complex formation.

Conformational restriction Entropic penalty Selectivity

Meta‑CF3 vs. ortho‑CF3 Regioisomerism: Positional Effect on the Urea Linker Environment

The meta‑CF3 substitution in the target compound places the electron‑withdrawing group at a position that electronically influences the urea NH and carbonyl through inductive effects without steric interference, whereas the ortho‑CF3 regioisomer (CAS 1351649‑28‑9) introduces steric compression and a distinct torsional angle between the aromatic ring and the urea plane [1]. This difference in electronic and steric environment is expected to alter hydrogen‑bond donor/acceptor strength and target‑binding geometry.

Regioisomerism Electronic effects SAR

Molecular Weight Differential: 344.33 Da vs. 276.33 Da (Unsubstituted‑Phenyl Analog)

The target compound has a molecular weight of 344.33 g mol⁻¹, whereas the unsubstituted phenyl analog (CAS 1421449‑51‑5, molecular formula C₁₅H₂₀N₂O₃) weighs 276.33 g mol⁻¹ [1]. The 68 Da mass increase corresponds to the addition of three fluorine atoms, which is significant for fragment‑based lead generation where every 50 Da increment can impact ligand‑efficiency metrics.

Molecular weight Ligand efficiency Fragment-based design

Class‑Level Metabolic Stability Advantage of Meta‑Trifluoromethyl over Alkyl Substitution

Meta‑trifluoromethyl substitution on an aromatic ring is widely documented in medicinal chemistry literature to confer superior oxidative metabolic stability relative to alkyl substituents (e.g., tert‑butyl), which are susceptible to CYP‑mediated hydroxylation [1]. While compound‑specific microsomal stability data for this target are not publicly available, the class‑level inference is that the meta‑CF3 analog is less prone to rapid Phase I metabolism than the tert‑butyl analog.

Metabolic stability Fluorination CYP metabolism

High‑Value Application Scenarios for N‑[3‑(Trifluoromethyl)phenyl]‑1,9‑dioxa‑4‑azaspiro[5.5]undecane‑4‑carboxamide


Structure‑Based Drug Design Campaigns Targeting Lipophilic Binding Pockets

The target compound’s moderate computed lipophilicity (XLogP3 = 1.8) and enhanced hydrogen‑bond acceptor capacity (HBA = 6) position it as a useful scaffold for engaging targets with mixed hydrophobic/polar binding sites, such as kinase ATP‑binding pockets or GPCR orthosteric sites. Compared with the more lipophilic tert‑butyl analog (XLogP3 = 2.6), the meta‑CF3 variant is expected to exhibit lower non‑specific binding and improved aqueous solubility, facilitating biochemical assay development [1][2].

Fragment‑Based Lead Generation Requiring Fluorinated Probes

With a molecular weight of 344.33 Da and a TPSA of 50.8 Ų, the meta‑CF3 analog sits in the upper fragment to lower lead‑like space. The presence of three fluorine atoms provides a clear ¹⁹F NMR handle for protein‑ and ligand‑observed NMR experiments, while the single rotatable bond (RB = 1) maximizes the entropic advantage in fragment screening libraries [1].

SAR Exploration of Trifluoromethyl Positional Isomers

The meta‑CF3 substitution pattern distinguishes this compound from ortho‑CF3 regioisomers (e.g., CAS 1351649‑28‑9), enabling systematic SAR studies to map steric and electronic requirements of the target protein’s aryl‑binding sub‑pocket. Procurement of both isomers allows side‑by‑side comparison of binding affinity, selectivity, and physicochemical properties [1].

Medicinal Chemistry Programs Prioritizing Metabolic Stability

Based on class‑level evidence, the meta‑trifluoromethyl group is expected to confer greater resistance to oxidative metabolism than alkyl substituents such as tert‑butyl [3]. This makes the CF3 analog a rational choice for programs where early metabolic stability screening is a key selection filter, pending compound‑specific microsomal stability confirmation [1][2].

Quote Request

Request a Quote for N-[3-(Trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.